(1Z)-N'-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide
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Overview
Description
(1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a combination of bromine, chlorine, and phenyl groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Acetylation: The acetylation of 4-bromo-2,3,5-trimethylphenol to produce 4-bromo-2,3,5-trimethylphenoxyacetyl chloride.
Amidation: The reaction of 4-bromo-2,3,5-trimethylphenoxyacetyl chloride with 2-(2,4-dichlorophenyl)ethanimidamide under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,3,5-trimethylphenol
- 2-(2,4-dichlorophenyl)ethanimidamide
- 4-bromo-2,3,5-trimethylphenoxyacetyl chloride
Uniqueness
(1Z)-N’-{[(4-bromo-2,3,5-trimethylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
893612-33-4 |
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Molecular Formula |
C19H19BrCl2N2O3 |
Molecular Weight |
474.2 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(4-bromo-2,3,5-trimethylphenoxy)acetate |
InChI |
InChI=1S/C19H19BrCl2N2O3/c1-10-6-16(11(2)12(3)19(10)20)26-9-18(25)27-24-17(23)7-13-4-5-14(21)8-15(13)22/h4-6,8H,7,9H2,1-3H3,(H2,23,24) |
InChI Key |
JIZKLXAIAKZXIH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)C)C)OCC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
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